molecular formula C24H27N3O4 B1205986 1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea

1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea

Cat. No. B1205986
M. Wt: 421.5 g/mol
InChI Key: BPETUENXAKWTGE-UHFFFAOYSA-N
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Description

1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea is a member of quinolines.

Scientific Research Applications

Anticancer Activity

  • Some quinoline derivatives, related to the compound , have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015).

Synthesis and Characterization

  • Studies have focused on the synthesis of quinoline derivatives with various chemical processes, shedding light on their chemical properties and potential applications (M. Tanjung et al., 2017).

Antimicrobial Evaluation

  • Research on quinoline derivatives has also included their antimicrobial evaluation. Some compounds showed moderate activities against a wide range of organisms, including Gram-positive and Gram-negative bacteria, as well as fungi (Kamal M El-Gamal et al., 2016).

Molecular Imaging Applications

  • There have been developments in radiotracers for imaging GABA receptors, utilizing quinoline derivatives. These advancements are significant in the field of positron emission tomography (PET) for neurological studies (Matthew D. Moran et al., 2012).

Supramolecular Chemistry

  • Quinoline urea derivatives have been explored for their potential in forming supramolecular gels, particularly in the context of silver(I) complexes. This area of research has implications for material science and nanotechnology (D. Braga et al., 2013).

Novel Fluorophore Development

  • A study identified a novel fluorophore derived from quinoline, demonstrating strong fluorescence in a wide pH range, highlighting its potential use in biomedical analysis (Junzo Hirano et al., 2004).

Cytotoxicity Studies

  • Quinoline derivatives have been synthesized and evaluated for their cytotoxicity, contributing valuable insights into the development of anticancer agents (H. Bonacorso et al., 2016).

properties

Product Name

1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C24H27N3O4/c1-30-19-12-11-16-13-17(23(28)25-21(16)14-19)15-27(18-7-3-4-8-18)24(29)26-20-9-5-6-10-22(20)31-2/h5-6,9-14,18H,3-4,7-8,15H2,1-2H3,(H,25,28)(H,26,29)

InChI Key

BPETUENXAKWTGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCC3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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